1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide
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Description
The compound “1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It’s a complex organic compound that contains multiple functional groups including a piperidine ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a piperidine ring and a pyrimidine ring . The structure of similar compounds was confirmed by IR, 1H NMR, ESI–MS, and CHN analysis .Scientific Research Applications
Synthesis and Biological Activity
A study detailed the synthesis of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters and explored their antianaphylactic activity, indicating the potential for these compounds to exhibit biological effects (Wagner et al., 1993).
Novel benzodifuranyl and thiazolopyrimidine compounds were synthesized from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This research suggests the potential for designing new therapeutic agents based on similar molecular structures (Abu‐Hashem et al., 2020).
The synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation was explored, highlighting innovative methods for creating compounds that could have diverse biological applications (Abdalha et al., 2011).
Research into the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines and their derivatives revealed antianaphylactic activities, pointing to the potential use of these compounds in therapeutic applications (Wagner et al., 1993).
Another study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, underscoring the chemical versatility and potential for discovering new biologically active compounds (Bakhite et al., 2005).
Properties
IUPAC Name |
1-(12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-2-3-14-20-16-12(17(24)22(14)9-10)8-13(26-16)18(25)21-6-4-11(5-7-21)15(19)23/h2-3,8-9,11H,4-7H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPLLBNMTXYLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCC(CC4)C(=O)N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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